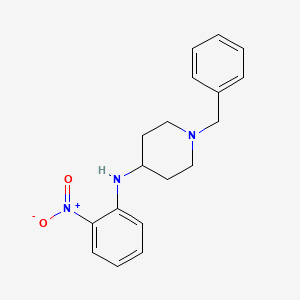

1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine

Description

1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine is a piperidine derivative featuring a benzyl group at the 1-position and a 2-nitrophenyl substituent on the amine at the 4-position (CAS: 98754-28-0) . Its molecular weight is 325.40 g/mol, and it is typically synthesized via reductive amination or coupling reactions involving 1-benzyl-4-piperidone and substituted anilines .

Properties

IUPAC Name |

1-benzyl-N-(2-nitrophenyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c22-21(23)18-9-5-4-8-17(18)19-16-10-12-20(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,19H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKQBUWNKRTZQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10222872 | |

| Record name | 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7255-89-2 | |

| Record name | N-(2-Nitrophenyl)-1-(phenylmethyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7255-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007255892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC74309 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-N-(2-nitrophenyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Benzyl-4-(2-nitroanilino)piperidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S38KW7L6HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine typically involves the reaction of 1-benzylpiperidin-4-amine with 2-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

Reduction: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, acidic or basic conditions.

Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or toluene.

Major Products Formed

Oxidation: 1-Benzyl-N-(2-aminophenyl)piperidin-4-amine.

Reduction: 1-Carboxy-N-(2-nitrophenyl)piperidin-4-amine.

Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its piperidine and nitrophenyl groups. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and their implications:

Key Observations :

- Electron-withdrawing vs. In contrast, methoxy or methyl groups (e.g., in ) increase electron density, favoring interactions with aromatic pockets in cholinesterases.

- Halogen Substituents : Chloro and fluoro groups in analogs (e.g., 3,4-dichlorophenyl) improve lipophilicity and membrane permeability, critical for central nervous system (CNS) penetration .

- Steric Effects : Bulky substituents (e.g., methoxynaphthyl) may reduce binding affinity to compact active sites but enhance selectivity for larger enzymatic cavities .

Reactivity Trends :

Physicochemical Properties

- Solubility: Nitro-substituted compounds exhibit lower aqueous solubility compared to methoxy or morpholino derivatives due to reduced polarity .

Biological Activity

1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine (CAS No. 7255-89-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a nitrophenyl moiety, which contributes to its unique biological properties. The molecular formula is C18H20N2O2, and it has been studied for various pharmacological activities.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors, influencing various signaling pathways. The presence of the nitrophenyl group is particularly significant, as it can enhance binding affinity and modulate the activity of target proteins.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of piperidine-based compounds have shown promise against influenza viruses by inhibiting hemagglutinin-mediated membrane fusion processes. The structural characteristics of this compound suggest it may share similar mechanisms, potentially acting on viral fusion peptides or other critical components involved in viral entry into host cells .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. In particular, studies have focused on its interactions with serine hydrolases, which are crucial for numerous biological processes. The inhibition of these enzymes can lead to significant alterations in metabolic pathways, making this compound a candidate for further exploration in therapeutic contexts .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key findings from SAR studies:

| Substituent | Effect on Activity |

|---|---|

| Benzyl Group | Critical for antiviral activity |

| Nitrophenyl Group | Enhances binding affinity |

| Piperidine Ring | Essential for enzyme inhibition |

Research indicates that modifications to the benzyl or nitrophenyl groups can significantly impact the compound's efficacy and selectivity against specific targets .

Case Studies

- Antiviral Efficacy : A study investigated the antiviral properties of piperidine derivatives against H1N1 influenza virus. The results indicated that compounds with similar structural features to this compound exhibited low micromolar activity, highlighting the potential for this compound in antiviral drug development .

- Enzyme Targeting : Another study focused on the inhibition of serine hydrolases by piperidine-based compounds. The findings suggested that this compound could selectively inhibit specific hydrolases involved in lipid metabolism, thus providing insights into its mechanism of action and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling a benzyl-substituted piperidine precursor with 2-nitrophenylamine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization can be achieved by:

- Using excess amine to drive the reaction equilibrium.

- Employing catalysts like Pd/C for hydrogenation steps (if reduction is required).

- Monitoring reaction progress via TLC or HPLC to minimize side products .

- Key Reagents : Sodium borohydride (reduction), nitro-group stabilizing agents (e.g., acetic acid) to prevent premature reduction .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- NMR : Focus on the aromatic region (δ 7.0–8.5 ppm for nitroaryl protons) and piperidine ring protons (δ 1.5–3.5 ppm). The benzyl group’s methylene protons typically appear as a singlet near δ 3.7 ppm .

- Mass Spectrometry : Look for the molecular ion peak ([M+H]⁺) at m/z 338.3 (calculated for C₁₈H₂₀N₄O₂). Fragmentation patterns may reveal loss of the nitro group (–46 Da) or benzyl moiety (–91 Da) .

- IR : Confirm the nitro group via asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .

Q. What safety precautions are essential when handling this nitro-substituted piperidine derivative in laboratory settings?

- Methodological Answer :

- Use P95 respirators and nitrile gloves to avoid inhalation/skin contact, as nitroaromatics may exhibit mutagenic potential .

- Conduct reactions in a fume hood with spill trays. Avoid aqueous waste disposal; neutralize nitro groups with reducing agents (e.g., Fe⁰/HCl) before disposal .

Advanced Research Questions

Q. How does the nitro group at the 2-position of the phenyl ring influence the compound’s electronic properties and reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- The meta-directing nitro group reduces electron density on the aryl ring, decreasing electrophilicity at the 2-position. This impacts reactivity in SNAr reactions, requiring stronger nucleophiles (e.g., Grignard reagents) or elevated temperatures .

- Computational modeling (DFT calculations) can quantify charge distribution. For example, Mulliken charges on the nitro-substituted carbon may show a 0.3–0.5 e⁻ deficit compared to unsubstituted analogs .

Q. What strategies can be employed to resolve contradictions in biological activity data reported for structurally similar piperidine derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically compare substituent effects. For instance, replacing the nitro group with methoxy (electron-donating) may alter receptor binding affinity .

- Assay Standardization : Re-test compounds under uniform conditions (e.g., pH 7.4 buffer, 37°C) to control variables affecting IC₅₀ values .

- Meta-Analysis : Use tools like RevMan to aggregate data from disparate studies, identifying outliers or confounding factors (e.g., solvent polarity in cell-based assays) .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to neurological targets (e.g., sigma receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with receptor PDB IDs (e.g., 6DK1 for sigma-1) to simulate binding. The nitro group’s orientation may form hydrogen bonds with Thr¹²⁰ or hydrophobic interactions with Phe¹⁰⁵ .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM/PBSA) to rank affinity vs. analogs .

- Pharmacophore Modeling : Identify critical features (e.g., aromatic rings, hydrogen bond acceptors) using Schrödinger’s Phase. The nitro group may enhance selectivity for monoamine transporters .

Data Presentation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.